Cas no 120740-10-5 ((6-bromo-3-pyridyl)methanamine)

(6-Bromo-3-pyridyl)methanamine is a brominated pyridine derivative featuring a primary amine functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine substituent at the 6-position enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The aminomethyl group provides a handle for further functionalization, making it valuable for constructing complex heterocyclic scaffolds. Its well-defined structure and high purity ensure consistent performance in synthetic routes. The compound is typically handled under inert conditions due to the amine's sensitivity, and its stability allows for straightforward storage and handling in research and industrial settings.
(6-bromo-3-pyridyl)methanamine structure
120740-10-5 structure
Product Name:(6-bromo-3-pyridyl)methanamine
CAS No:120740-10-5
MF:C6H7BrN2
MW:187.037180185318
MDL:MFCD06738744
CID:104991
PubChem ID:22450529
Update Time:2025-11-01

(6-bromo-3-pyridyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (6-Bromopyridin-3-yl)methylamine
    • (6-Bromopyridin-3-yl)methanamine
    • 3-Pyridinemethanamine,6-bromo-
    • 5-(AMinoMethyl)-2-broMopyridine
    • 5-AMinoMethyl-2-broMopyridine
    • C-(6-bromo-pyridin-3-YL)-methylamine
    • (2-Bromo-5-pyridyl)methylamine
    • 3-Pyridinemethanamine,6-bromo
    • (2-Bromo-5-pyridinyl)methylamine
    • (6-bromo-3-pyridyl)methanamine
    • MDL: MFCD06738744
    • Inchi: 1S/C6H7BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2
    • InChI Key: AMCICDDTKARWJB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)CN

Computed Properties

  • Exact Mass: 185.97900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1

Experimental Properties

  • Boiling Point: 290.1℃ at 760 mmHg
  • PSA: 38.91000
  • LogP: 2.00310

(6-bromo-3-pyridyl)methanamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(6-bromo-3-pyridyl)methanamine Production Method

(6-bromo-3-pyridyl)methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:120740-10-5)(6-bromo-3-pyridyl)methanamine
Order Number:A2532
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):161.0
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Additional information on (6-bromo-3-pyridyl)methanamine

Chemical Profile of (6-bromo-3-pyridyl)methanamine (CAS No: 120740-10-5)

(6-bromo-3-pyridyl)methanamine, with the chemical formula C₆H₆BrN₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound has garnered attention due to its versatile structural framework, which makes it a valuable precursor for synthesizing various biologically active molecules. The presence of both bromine and amine functional groups provides unique reactivity, enabling diverse chemical transformations that are crucial for drug discovery and material science applications.

The compound's molecular structure, featuring a pyridine ring substituted at the 6th position with a bromine atom and at the 3rd position with a methylamine group, contributes to its distinct chemical properties. The bromine atom serves as a handle for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex organic molecules, particularly in the synthesis of heterocyclic compounds that exhibit pharmaceutical relevance.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridine derivatives. The (6-bromo-3-pyridyl)methanamine scaffold has been extensively explored in the synthesis of kinase inhibitors, which are essential in treating cancers and inflammatory diseases. For instance, studies have demonstrated its utility in generating potent JAK2 inhibitors, which play a critical role in managing autoimmune disorders. The amine group in this compound allows for further derivatization into more complex structures, such as peptidomimetics and small-molecule inhibitors.

Moreover, the brominated pyridine core has been investigated for its potential in agrochemical applications. Researchers have leveraged its reactivity to develop novel herbicides and fungicides that target specific enzymatic pathways in pests and pathogens. The structural motif of (6-bromo-3-pyridyl)methanamine is particularly interesting because it can be modified to enhance bioavailability and selectivity, thereby reducing environmental impact while maintaining efficacy.

The synthesis of (6-bromo-3-pyridyl)methanamine typically involves multi-step organic reactions starting from commercially available pyridine precursors. One common synthetic route includes halogenation of the pyridine ring followed by nucleophilic substitution to introduce the amine functionality. Advances in catalytic systems have enabled more efficient and scalable production methods, making this compound more accessible for industrial applications. Techniques such as flow chemistry have been employed to improve yield and purity while minimizing waste.

Recent advancements in computational chemistry have also facilitated the design of novel derivatives of (6-bromo-3-pyridyl)methanamine with enhanced pharmacological properties. Molecular modeling studies have identified key structural features that contribute to binding affinity and selectivity for target proteins. These insights have guided the development of next-generation compounds that exhibit improved therapeutic profiles. The integration of machine learning algorithms has further accelerated the discovery process by predicting promising derivatives based on large datasets of known bioactive molecules.

The compound's role in medicinal chemistry extends beyond kinase inhibition. It has been explored as a building block for developing antiviral agents, particularly those targeting RNA-dependent RNA polymerases found in viruses like influenza and coronaviruses. The bromine substituent allows for post-synthetic modifications that can fine-tune interactions with viral proteins, leading to the discovery of new antiviral drugs with reduced side effects.

In conclusion, (6-bromo-3-pyridyl)methanamine (CAS No: 120740-10-5) is a versatile intermediate with broad applications in pharmaceutical and agrochemical research. Its unique structural features enable diverse chemical transformations that are critical for drug discovery and material science advancements. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to remain a cornerstone in the development of innovative therapeutic solutions.

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Amadis Chemical Company Limited
(CAS:120740-10-5)(6-bromo-3-pyridyl)methanamine
A2532
Purity:99%
Quantity:5g
Price ($):161.0
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